![molecular formula C12H12F2N2O4 B1471110 Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate CAS No. 1461708-90-6](/img/structure/B1471110.png)
Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate
Overview
Description
Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate, also known as MCP-2-FNA, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. This compound is produced by a process known as the Mitsunobu reaction, which involves the reaction of a primary amine and an ester in the presence of a base and a catalyst. MCP-2-FNA has been studied for its potential applications in drug discovery, biochemistry, and pharmacology.
Scientific Research Applications
Advanced Oxidation Processes
A study by Qutob et al. (2022) explores advanced oxidation processes (AOPs) for degrading acetaminophen from aqueous media, highlighting the generation of by-products and their biotoxicity. This research illustrates the potential of AOPs in breaking down complex organic compounds, which might be relevant for understanding how compounds like "Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate" could be studied or utilized in environmental or pharmacological contexts.
Role in Disease Models
Research by Vaglini et al. (2013) discusses the impact of acetaldehyde on parkinsonism and the role of CYP450 2E1 isozyme, providing insights into the metabolic pathways and toxicological effects of certain compounds. Understanding these mechanisms could be crucial for assessing the biological interactions and potential therapeutic applications of "Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate".
Development of Chemosensors
Roy (2021) reviews the development of chemosensors based on specific fluorophoric platforms, including the detection of metal ions and other analytes. This work Roy, P. (2021) underlines the importance of chemical specificity and sensitivity in designing compounds for sensing applications. The principles discussed could apply to the research and development processes for compounds with specific functional groups and structural features, like "Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate".
properties
IUPAC Name |
methyl 2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O4/c1-20-10(17)6-15(7-2-3-7)12-9(16(18)19)5-4-8(13)11(12)14/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYMQCVVYXSJPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1CC1)C2=C(C=CC(=C2F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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